Bis(hydroxymethyl)phosphinic acid
Overview
Description
Bis(hydroxymethyl)phosphinic acid is an organophosphorus compound with the molecular formula C2H7O4P It is a derivative of phosphinic acid, characterized by the presence of two hydroxymethyl groups attached to the phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(hydroxymethyl)phosphinic acid can be synthesized through the reaction of phosphinic acid or sodium phosphinate with formaldehyde, trioxane, or paraformaldehyde in water. This reaction is typically carried out in an autoclave at temperatures ranging from 100°C to 200°C under the pressure reached at a residence time of 5 to 20 hours . Another method involves the reaction of a 50% aqueous solution of phosphinic acid or sodium phosphinate with paraformaldehyde and concentrated hydrochloric acid under normal pressure at boiling temperature for 50 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of autoclaves and precise temperature and pressure control are essential for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
Bis(hydroxymethyl)phosphinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxymethyl groups and the phosphorus atom.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride can be employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, which can react with the hydroxymethyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions with amines can produce aminomethylphosphinic acids .
Scientific Research Applications
Bis(hydroxymethyl)phosphinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bis(hydroxymethyl)phosphinic acid involves its interaction with molecular targets through its hydroxymethyl and phosphinic acid groups. These interactions can lead to the inhibition of specific enzymes or the modification of biological pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Bis(hydroxymethyl)phosphinic acid can be compared with other similar organophosphorus compounds, such as:
Phosphonic acids (R-P(O)(OH)2): These compounds have a similar structure but differ in the oxidation state of the phosphorus atom.
Phosphoric acids (R-O-P(O)(OH)2): These compounds contain an additional oxygen atom bonded to the phosphorus atom, leading to different chemical properties.
Phosphinic acids (R-P(H)(O)(OH)): These compounds are closely related to this compound but lack the hydroxymethyl groups.
Properties
IUPAC Name |
bis(hydroxymethyl)phosphinic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7O4P/c3-1-7(5,6)2-4/h3-4H,1-2H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZLXIUOICFWDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)P(=O)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20285438 | |
Record name | bis(hydroxymethyl)phosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20285438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2074-67-1 | |
Record name | Bis(hydroxymethyl)phosphinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002074671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC41906 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41906 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | bis(hydroxymethyl)phosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20285438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(hydroxymethyl)phosphinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(HYDROXYMETHYL)PHOSPHINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0ON076QGQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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